

Application of I942 in [specific disease] research

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Compound of Interest

Compound Name: I942

Cat. No.: B15613394

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Application of I942 in Pancreatic Cancer Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

I942 is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). In normal cellular physiology, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of Nrf2.[1] Under conditions of oxidative stress, the Keap1-Nrf2 interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a broad array of antioxidant and cytoprotective genes.[1][2]

In the context of pancreatic cancer, the Nrf2 pathway is a double-edged sword. While its activation can protect normal cells from carcinogens, constitutive activation of Nrf2 in cancer cells, often due to mutations in Keap1 or Nrf2 itself, can promote cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy. Therefore, modulating the Nrf2 pathway is a key therapeutic strategy. **I942**, by inhibiting Keap1, leads to the robust activation of Nrf2 and its downstream targets. This application note details the use of **I942** in pancreatic cancer research, focusing on its utility in studying the effects of Nrf2 activation on tumor progression and therapy resistance.

Data Presentation

The following tables summarize the key in vitro pharmacological parameters of **I942** and its effects on pancreatic cancer cell lines.

Table 1: In Vitro Pharmacology of **I942**

Parameter	Value	Description
Target	Keap1	Kelch-like ECH-associated protein 1
IC50 (Keap1-Nrf2 Interaction)	25 nM	Concentration of I942 required for 50% inhibition of the Keap1-Nrf2 protein-protein interaction in a biochemical assay.
EC50 (Nrf2 Activation)	100 nM	Concentration of I942 required for 50% activation of Nrf2 in a cell-based reporter assay.
Cellular Potency (PANC-1)	150 nM	Concentration of I942 leading to a 2-fold induction of NQO1 (a downstream target of Nrf2) mRNA in PANC-1 cells.
Selectivity	>100-fold vs. other E3 ligase adaptors	High selectivity for Keap1 over other structurally related proteins.

Table 2: Effect of **I942** on Pancreatic Cancer Cell Viability and Gene Expression

Cell Line	I942 Concentration (μM)	% Viability (72h)	NQO1 mRNA Fold Induction (24h)	GCLC mRNA Fold Induction (24h)
PANC-1	0.1	98 ± 4	2.5 ± 0.3	2.1 ± 0.2
1	95 ± 5	8.1 ± 0.7	7.5 ± 0.6	
10	88 ± 6	15.2 ± 1.1	14.8 ± 1.3	
MIA PaCa-2	0.1	99 ± 3	2.2 ± 0.2	1.9 ± 0.3
1	96 ± 4	7.8 ± 0.5	7.1 ± 0.5	
10	90 ± 5	14.5 ± 1.0	13.9 ± 1.1	
AsPC-1	0.1	97 ± 4	2.8 ± 0.4	2.5 ± 0.3
1	94 ± 6	9.2 ± 0.8	8.7 ± 0.7	
10	85 ± 7	18.3 ± 1.5	17.6 ± 1.4	

Experimental Protocols

1. Cell Culture

- Cell Lines: PANC-1, MIA PaCa-2, AsPC-1 (human pancreatic adenocarcinoma cell lines).
- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay)

- Objective: To determine the effect of **I942** on the viability of pancreatic cancer cells.
- Procedure:
 - Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

- Treat the cells with varying concentrations of **I942** (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO) for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

3. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

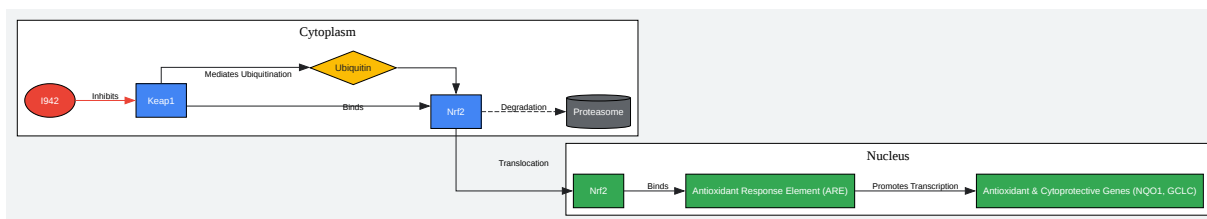
- Objective: To quantify the induction of Nrf2 target genes (e.g., NQO1, GCLC) in response to **I942** treatment.
- Procedure:
 - Seed 2×10^5 cells per well in a 6-well plate and allow them to adhere overnight.
 - Treat the cells with **I942** or vehicle control for 24 hours.
 - Isolate total RNA using a suitable RNA extraction kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform qRT-PCR using SYBR Green master mix and primers for NQO1, GCLC, and a housekeeping gene (e.g., GAPDH).
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the control.

4. Western Blotting for Nrf2 Activation

- Objective: To assess the stabilization and nuclear translocation of Nrf2 following **I942** treatment.

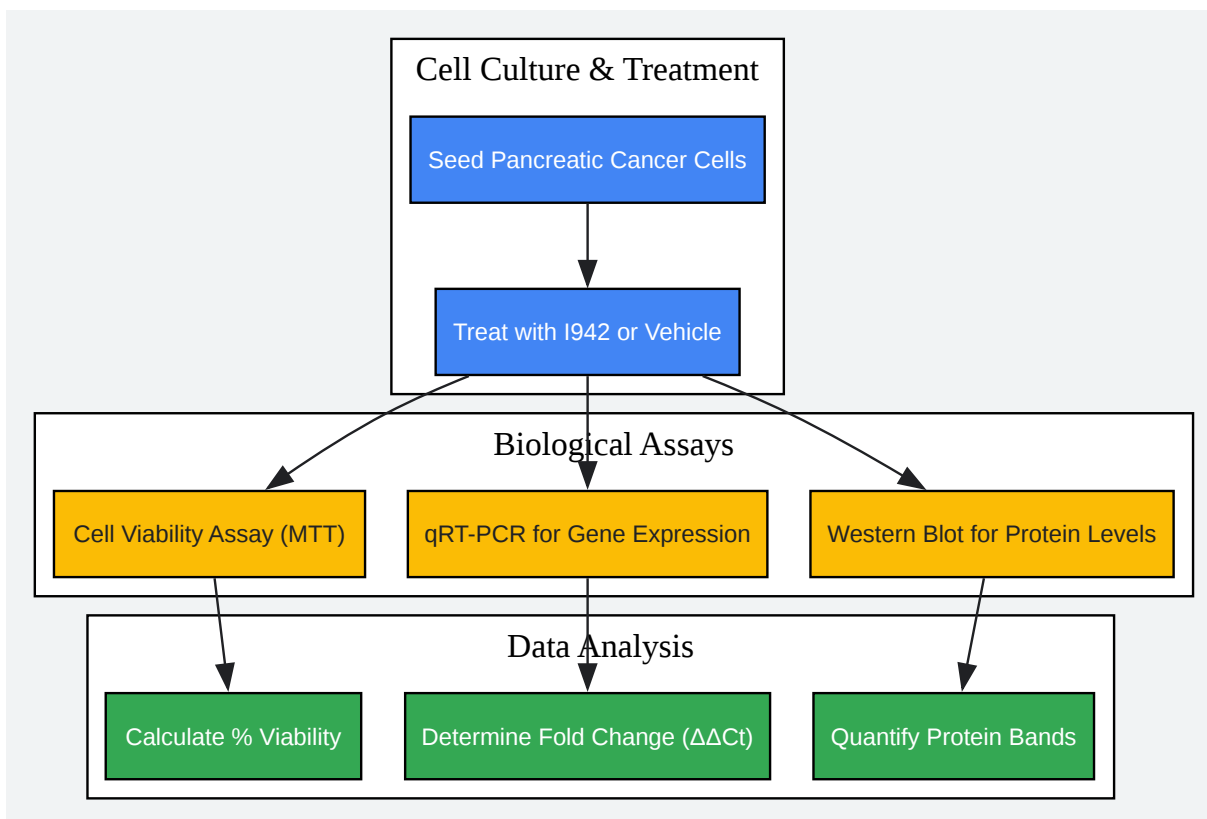
- Procedure:
 - Treat cells with **I942** or vehicle control for the desired time points (e.g., 0, 1, 2, 4, 8 hours).
 - Lyse the cells to obtain whole-cell lysates or perform subcellular fractionation to isolate nuclear and cytoplasmic fractions.
 - Determine protein concentration using a BCA assay.
 - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β -actin for whole-cell lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



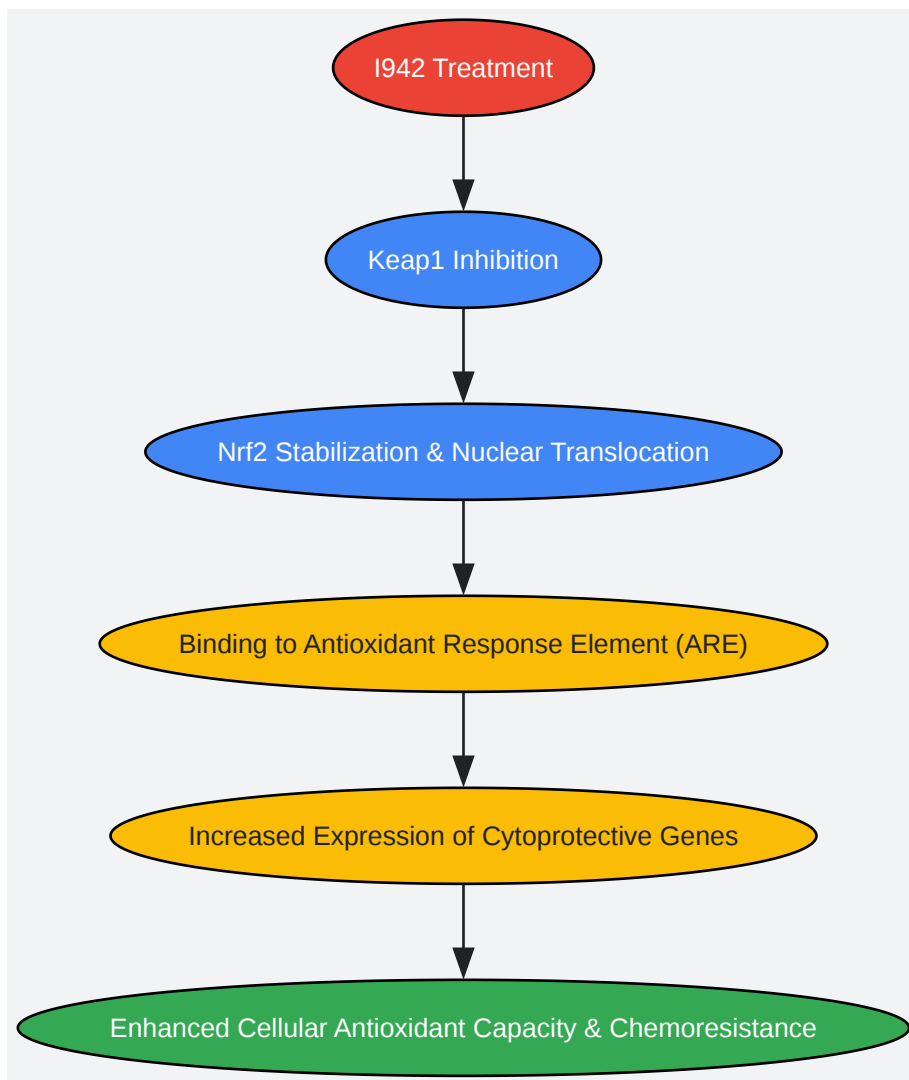
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Caption: Mechanism of action of **I942** in activating the Nrf2 signaling pathway.



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Caption: General experimental workflow for evaluating the effects of **I942** in vitro.



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Caption: Logical flow from **I942** treatment to cellular response in pancreatic cancer cells.

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